molecular formula C8H11N3 B11924729 2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11924729
M. Wt: 149.19 g/mol
InChI Key: VUVQIXHSVAVQFN-UHFFFAOYSA-N
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Description

2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a pyrrole and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine typically involves cyclization reactions. One common method includes the reaction of a substituted pyrrole with a suitable pyrimidine precursor under acidic or basic conditions. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process generally includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved may include inhibition of kinase activity or interference with DNA replication processes .

Comparison with Similar Compounds

Uniqueness: 2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at positions 2 and 7 can affect its binding affinity to molecular targets and its overall stability .

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

2,7-dimethyl-5,6-dihydropyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C8H11N3/c1-6-9-5-7-3-4-11(2)8(7)10-6/h5H,3-4H2,1-2H3

InChI Key

VUVQIXHSVAVQFN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2CCN(C2=N1)C

Origin of Product

United States

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